molecular formula C12H16ClFN2O B1397022 4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol CAS No. 1335112-98-5

4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol

Cat. No.: B1397022
CAS No.: 1335112-98-5
M. Wt: 258.72 g/mol
InChI Key: JJBLRCNVYLCYHR-UHFFFAOYSA-N
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Description

4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxyl group and an aminomethyl group attached to a 4-chloro-2-fluorophenyl group

Properties

IUPAC Name

4-[(4-chloro-2-fluoroanilino)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2O/c13-9-1-2-11(10(14)7-9)16-8-12(17)3-5-15-6-4-12/h1-2,7,15-17H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBLRCNVYLCYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CNC2=C(C=C(C=C2)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194351
Record name 4-Piperidinol, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335112-98-5
Record name 4-Piperidinol, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335112-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 4-[[(4-chloro-2-fluorophenyl)amino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination Approach :
    A common synthetic route involves the reductive amination of 4-piperidone derivatives with 4-chloro-2-fluoroaniline or its derivatives. Typically, the reaction proceeds by mixing 4-piperidone with the aromatic amine under mild acidic or neutral conditions, followed by reduction using sodium borohydride or catalytic hydrogenation to afford the corresponding piperidin-4-ol with the amino substituent attached via a methylene bridge. This method is favored for its mild conditions and good selectivity.

  • Grignard Reaction and Subsequent Functionalization :
    Another method employs the reaction of a 4-chlorophenylmagnesium bromide with N-protected piperidin-4-one intermediates. Controlled addition of the Grignard reagent at low temperatures (-10°C to 0°C) prevents side reactions. After the formation of the intermediate alcohol, deprotection and further functionalization introduce the fluorine substituent and amino group. This method requires inert atmosphere conditions to avoid oxidation and moisture sensitivity.

  • Nucleophilic Aromatic Substitution (SNAr) :
    The introduction of the 2-fluoro substituent on the chlorophenyl ring can be achieved via nucleophilic aromatic substitution on appropriately substituted chlorinated intermediates. This step is often performed prior to coupling with the piperidine ring to ensure regioselectivity.

  • Catalytic Hydrogenation :
    Reduction steps, particularly converting imines or nitro groups to amines, are commonly performed under catalytic hydrogenation using palladium on carbon or Raney nickel catalysts. This method provides clean conversion with minimal side products.

Industrial Production Considerations

  • Continuous Flow Reactors :
    For scale-up, continuous flow synthesis enhances reaction control, heat management, and reproducibility. This technology allows precise control over reaction times and temperatures, improving yield and purity.

  • Catalyst and Solvent Optimization :
    Industrial methods optimize catalysts (e.g., Pd/C, Ni-based catalysts) and solvents (e.g., methanol, ethanol, tetrahydrofuran) to balance reaction efficiency and environmental impact.

  • Purification Techniques :
    Crude products are purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography using ethyl acetate/hexane gradients). High-performance liquid chromatography (HPLC) is employed for quality control, ensuring removal of unreacted starting materials and side products.

Reaction Parameters and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Reductive Amination 4-piperidone + 4-chloro-2-fluoroaniline, NaBH4, MeOH, RT 75-85 Mild conditions, selective formation
2 Grignard Addition 4-chlorophenylmagnesium bromide, N-protected piperidinone, -10 to 0°C 65-80 Requires inert atmosphere
3 Catalytic Hydrogenation Pd/C, H2, ethanol, RT 80-90 Clean reduction of imines/nitro groups
4 Nucleophilic Aromatic Substitution Fluoride source (KF), polar aprotic solvent, elevated temp 70-75 Introduces fluorine substituent

Structural Characterization and Validation

  • Nuclear Magnetic Resonance (NMR) :
    Proton and carbon NMR confirm the presence of the piperidine ring, hydroxyl group, and aromatic substitution pattern. Typical signals include a broad hydroxyl proton resonance around δ 1.8–2.2 ppm and aromatic protons at δ 7.0–7.8 ppm.

  • Mass Spectrometry (MS) :
    High-resolution electrospray ionization mass spectrometry (ESI-MS) shows a molecular ion peak consistent with the molecular weight of 4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol (around m/z 250-260 depending on isotopes).

  • X-ray Crystallography :
    Single-crystal X-ray diffraction studies reveal the piperidine ring in a chair conformation and confirm the spatial orientation of the chlorofluorophenyl substituent. Hydrogen bonding involving the hydroxyl group stabilizes the crystal lattice.

Method Key Reagents Conditions Advantages Limitations
Reductive Amination 4-piperidone, 4-chloro-2-fluoroaniline, NaBH4 Room temperature, methanol Mild, high selectivity Requires pure amine and ketone
Grignard Reaction 4-chlorophenylmagnesium bromide, N-protected piperidinone Low temp, inert atmosphere High control over substitution Moisture sensitive
Catalytic Hydrogenation Pd/C, H2 Room temp, ethanol Clean reduction, scalable Requires catalyst removal
Nucleophilic Aromatic Substitution KF or other fluoride source Elevated temperature Effective fluorination Harsh conditions possible

The preparation of this compound involves well-established synthetic methodologies centered on reductive amination, Grignard reactions, and catalytic hydrogenation. Careful control of reaction parameters such as temperature, atmosphere, and reagent purity is critical to achieving high yields and product purity. Industrial adaptations favor continuous flow processes and catalyst optimization to enhance scalability. Structural characterization through NMR, MS, and X-ray crystallography confirms the integrity of the synthesized compound, supporting its role as a valuable intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be further reduced to modify the aminomethyl group.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit potential antidepressant effects. The specific structure of 4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol suggests that it may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Research indicates that modifications in piperidine structures can enhance their binding affinity to serotonin receptors, potentially leading to improved antidepressant activity .

2. Anticancer Properties

Piperidine derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells. The presence of the chloro and fluorine substituents may enhance the compound's lipophilicity and biological activity against various cancer cell lines .

Pharmacological Studies

3. Analgesic Effects

Pharmacological evaluations have suggested that some piperidine derivatives possess analgesic properties. The compound's ability to modulate pain pathways through opioid receptor interactions has been a subject of investigation. Experimental models indicate that similar compounds can provide significant pain relief without the side effects commonly associated with traditional analgesics .

4. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives is an emerging area of research. Studies have demonstrated that these compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypePotential EffectsReferences
AntidepressantModulation of serotonin pathways
AnticancerInduction of apoptosis in cancer cells
AnalgesicPain modulation
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antidepressant Activity Evaluation

A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in animal models. The results indicated a marked increase in serotonin levels following administration, suggesting a direct interaction with serotonin receptors.

Case Study 2: Anticancer Efficacy

In vitro tests on various cancer cell lines showed that the compound exhibited cytotoxicity at low micromolar concentrations. The mechanism was identified as apoptosis induction via mitochondrial pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoroaniline: A precursor in the synthesis of the compound.

    Piperidin-4-ol: Shares the piperidine ring structure.

    4-Chloro-2-fluorophenol: Similar aromatic structure with different functional groups.

Uniqueness

4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol, with the CAS number 1335112-98-5, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and biological effects, particularly focusing on its anti-inflammatory and antiparasitic activities.

  • Molecular Formula : C₁₂H₁₆ClFN₂O
  • Molecular Weight : 258.72 g/mol
  • Structure : The compound features a piperidine ring substituted with a chlorofluorophenyl group, which is critical for its biological activity.
PropertyValue
CAS Number1335112-98-5
Molecular FormulaC₁₂H₁₆ClFN₂O
Molecular Weight258.72 g/mol

Anti-inflammatory Activity

Recent studies have explored the anti-inflammatory potential of compounds similar to this compound. For instance, derivatives of piperidine have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process.

  • Inhibition of COX Enzymes :
    • Compounds similar to this compound have been tested for their IC₅₀ values against COX-1 and COX-2.
    • Example IC₅₀ values for related compounds:
      • COX-1 : 19.45 ± 0.07 μM
      • COX-2 : 23.8 ± 0.20 μM

These values indicate moderate potency, suggesting that structural modifications could enhance anti-inflammatory efficacy .

Antiparasitic Activity

The compound's structure suggests potential activity against parasitic infections, particularly malaria. Research on related compounds has shown that modifications can significantly enhance their antiparasitic properties.

  • Activity Against Plasmodium spp. :
    • In studies involving various analogs of piperidine derivatives, some compounds exhibited significant activity against Plasmodium species.
    • For instance, a related compound demonstrated an EC₅₀ value of 0.395 μM against asexual stage parasites in a mouse model .
CompoundActivity TypeEC₅₀ Value (μM)
Analog AAntiparasitic0.395
Analog BAntiparasitic0.577

Case Studies and Research Findings

  • Study on Dihydroquinazolinone Derivatives :
    • A study focused on optimizing dihydroquinazolinone derivatives highlighted the importance of polar functionalities in enhancing solubility and metabolic stability while maintaining antiparasitic activity.
    • The findings revealed that structural modifications could lead to increased efficacy in vivo, with some compounds achieving up to 30% reduction in parasitemia in mouse models .
  • Allosteric Modulators of mGlu Receptors :
    • Research has identified that compounds structurally related to piperidine can function as allosteric modulators of metabotropic glutamate receptors, which are implicated in various cognitive disorders .
    • This suggests that the biological activity of such compounds extends beyond anti-inflammatory and antiparasitic effects to include neuropharmacological applications.

Q & A

Q. What are the established synthetic routes for 4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol?

Methodological Answer: The synthesis typically involves reductive amination between 4-chloro-2-fluoroaniline and a piperidin-4-one derivative. Key steps include:

  • Step 1 : Condensation of 4-chloro-2-fluoroaniline with a ketone (e.g., 4-piperidone) using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.
  • Step 2 : Purification via column chromatography or recrystallization to isolate the product.
  • Step 3 : Characterization using 1H^1H-NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and mass spectrometry (expected molecular ion peak at m/z 270.7) .

Example Synthetic Route Comparison:

Starting MaterialsReaction ConditionsYield (%)Reference
4-Chloro-2-fluoroaniline + 4-piperidoneNaBH3_3CN, MeOH, 24h, RT65%
4-Chloro-2-fluoroaniline + 4-oxopiperidine-1-carboxylateH2_2, Pd/C, EtOH, 12h58%

Q. How is the structural identity of this compound confirmed in research settings?

Methodological Answer: Structural confirmation relies on multi-technique validation :

  • 1H^1H-NMR : Key signals include the piperidine N–CH2_2 group (δ 2.8–3.2 ppm) and aromatic protons (δ 6.8–7.4 ppm). Hydroxyl protons may appear as broad singlets (δ 1.5–2.0 ppm) .
  • X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is standard for analyzing diffraction data .
  • Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]+^+ at m/z 270.7) and fragmentation patterns.

Example Crystallographic Parameters (from analogous compounds):

ParameterValueSource
Space GroupP21_1/c
Resolution1.3 Å
R-factor0.18

Advanced Research Questions

Q. What pharmacological assays are used to evaluate the receptor binding profile of this compound?

Methodological Answer:

  • cAMP GloSensor Assay : Measures Gi/o-coupled receptor antagonism (e.g., 5-HT1F_{1F}) by quantifying inhibition of forskolin-induced cAMP production. HEK293T cells transfected with target receptors are treated with serotonin and the compound (dose range: 1 nM–10 μM). EC50_{50} values are calculated using nonlinear regression .
  • Radioligand Binding Assays : Competes with 3H^3H-LSD for 5-HT1F_{1F} binding sites. Ki values are determined via Scatchard analysis (e.g., Ki = 11 nM for 5-HT1F_{1F} vs. 343 nM for 5-HT2B_{2B}) .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer: Discrepancies often arise from bioavailability or off-target effects. Strategies include:

  • Pharmacokinetic Profiling : Measure plasma concentrations (e.g., LC-MS/MS) to confirm adequate exposure. For example, a study showed plasma levels >100 nM for 8 hours post-injection in mice .
  • Islet Transplant Models : Use diabetic NSG mice transplanted with human islets. Compare glucose tolerance (IPGTT) and insulin secretion (ELISA) between treated and control groups .
  • Mechanistic Studies : Assess beta-cell survival via histology (e.g., TUNEL staining) to distinguish survival effects from acute insulin secretion .

Example In Vivo vs. In Vitro Discrepancy:

AssayIn Vitro ResultIn Vivo ResultResolution Strategy
Beta-cell replicationNo effect aloneSynergy with harminePharmacokinetic profiling

Q. What computational methods predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., piperidine nitrogen forming hydrogen bonds with Asp3.32^{3.32} in 5-HT1F_{1F}).
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability (RMSD < 2.0 Å) and key residue interactions .
  • Free Energy Calculations : MM-PBSA estimates binding affinities (ΔG = -9.8 kcal/mol for 5-HT1F_{1F}) .

Predicted Binding Interactions (5-HT1F_{1F}):

ResidueInteraction TypeDistance (Å)
Asp3.32^{3.32}H-bond2.1
Phe6.51^{6.51}π-π stacking3.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol
Reactant of Route 2
4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol

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